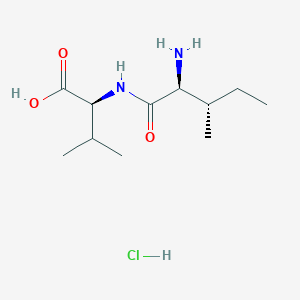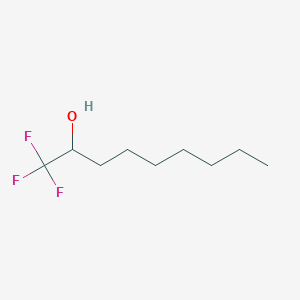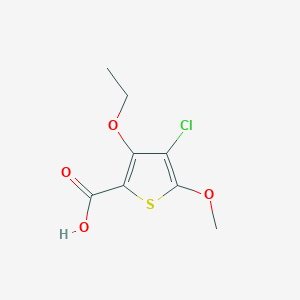
Suc-DL-Ala-DL-Phe-DL-Lys-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “SUC-ALA-PHE-LYS-AMC” is a highly sensitive fluorogenic substrate for plasmin and gingipain K . It is used extensively in biochemical assays to measure the activity of these enzymes. The compound’s full name is N-Succinyl-Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SUC-ALA-PHE-LYS-AMC involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids .
Industrial Production Methods
Industrial production of SUC-ALA-PHE-LYS-AMC typically follows the same SPPS method but on a larger scale. The process is automated to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
SUC-ALA-PHE-LYS-AMC primarily undergoes hydrolysis reactions catalyzed by enzymes such as plasmin and gingipain K. These enzymes cleave the amide bond between lysine and 7-amido-4-methylcoumarin, releasing the fluorescent 7-amido-4-methylcoumarin .
Common Reagents and Conditions
Enzymes: Plasmin, Gingipain K
Buffers: Tris-HCl, phosphate-buffered saline (PBS)
pH 7.4, 37°CMajor Products
The major product formed from the enzymatic hydrolysis of SUC-ALA-PHE-LYS-AMC is 7-amido-4-methylcoumarin, which exhibits strong fluorescence .
Applications De Recherche Scientifique
SUC-ALA-PHE-LYS-AMC is widely used in scientific research for the following applications:
Biochemistry: Used as a substrate to measure the activity of plasmin and gingipain K in various assays.
Molecular Biology: Employed in studies involving protease activity and inhibition.
Medicine: Utilized in diagnostic assays to detect protease activity in clinical samples.
Industry: Applied in the development of protease inhibitors and other therapeutic agents.
Mécanisme D'action
The mechanism of action of SUC-ALA-PHE-LYS-AMC involves its cleavage by specific proteases such as plasmin and gingipain K. These enzymes recognize the peptide sequence and hydrolyze the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to determine the enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
ALA-PHE-LYS-AMC: Another fluorogenic substrate used for measuring plasmin activity.
ALA-PHE-LYS-EACA: A peptide derivative with similar inhibitory activity against plasmin.
Uniqueness
SUC-ALA-PHE-LYS-AMC is unique due to its high sensitivity and specificity for plasmin and gingipain K. Its fluorogenic properties make it an excellent choice for real-time monitoring of enzyme activity in various assays .
Propriétés
Formule moléculaire |
C32H39N5O8 |
|---|---|
Poids moléculaire |
621.7 g/mol |
Nom IUPAC |
4-[[1-[[1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H39N5O8/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40) |
Clé InChI |
GAQKKPHZOUJFMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12079428.png)











